molecular formula C16H14N2O4 B2870669 (E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2035007-59-9

(E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide

Cat. No.: B2870669
CAS No.: 2035007-59-9
M. Wt: 298.298
InChI Key: WJFPMNSUYSIHDD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide (CAS 2035007-59-9) is a synthetic organic compound with a molecular formula of C16H14N2O4 and a molecular weight of 298.29 g/mol . This acrylamide derivative features furan and furo[2,3-c]pyridinone heterocyclic moieties, structural features known to be associated with bioactive properties in medicinal chemistry research. Compounds with structurally related furan-2-yl-acrylamide scaffolds have been identified in scientific literature as potent and highly selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Research on these analogues has demonstrated significant pharmacological potential, exhibiting antinociceptive and anti-inflammatory activities in models of neuropathic and inflammatory pain, as well as anxiolytic-like efficacy in behavioral studies . The mechanism of action for this class of compounds is primarily attributed to the potentiation of the α7 nAChR, a key receptor target in the cholinergic system for neurological and inflammatory conditions . This product is intended for research purposes, such as investigating nicotinic receptor pharmacology, exploring new mechanisms for pain and inflammation, and developing novel therapeutics for neurological disorders. This compound is supplied For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-14(4-3-13-2-1-10-21-13)17-7-9-18-8-5-12-6-11-22-15(12)16(18)20/h1-6,8,10-11H,7,9H2,(H,17,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFPMNSUYSIHDD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized into two groups based on the provided evidence: naphthofuran-pyrazole derivatives () and furan-based amines/nitro compounds (). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature Target Compound Naphthofuran-Pyrazole Derivatives () Furan-Amines/Nitro Compounds ()
Core Structure Furo[2,3-c]pyridine fused system Naphtho[2,1-b]furan fused with pyrazole Furan with dimethylamino, sulphanyl, or nitro groups
Key Functional Groups Acrylamide (Michael acceptor), ethyl linker Enones (e.g., prop-2-en-1-one), pyrazolines, cyanopyrans Nitroacetamide, sulphanyl linkages, methylenebis-diamine derivatives
Molecular Weight Moderate (exact value not provided) High (due to naphthofuran and bulky substituents) Variable (moderate to high, depending on nitro/methylene groups)
Synthesis Methods Likely involves acrylamide coupling (amine + acryloyl chloride) Claisen-Schmidt condensation, cyclocondensation, and nucleophilic substitution Sulphanyl linkage formation, nitro group introduction via alkylation
Potential Applications Covalent kinase inhibitors, targeted therapies Antimicrobial/antifungal agents (speculative, based on fused aromatic systems) Prodrugs or intermediates (nitro groups suggest redox activity)

Key Differences and Implications

Core Aromatic Systems: The target compound’s furopyridine system offers a smaller, more polar aromatic core compared to the naphthofuran in ’s derivatives. This difference may influence solubility and bioavailability, with furopyridine likely enhancing water solubility .

Functional Groups: The acrylamide group in the target compound enables covalent binding to proteins, a feature absent in ’s enones and ’s nitroacetamides. This makes the target compound a candidate for covalent drug design . ’s cyanopyrans (e.g., compound 12) and pyrazolines (e.g., compound 10) suggest non-covalent interactions (e.g., hydrogen bonding), which may limit target residence time compared to the acrylamide’s covalent mechanism .

Synthetic Complexity: ’s synthesis relies on multi-step condensations and cyclizations, which may reduce scalability. ’s use of sulphanyl linkages (e.g., compound 7) introduces sulphur atoms, which are absent in the target compound but could enhance binding to metal ions or thiol-rich proteins .

Research Findings and Limitations

  • Pharmacological Data: Neither nor 3 provides explicit biological activity data for direct comparison. The target compound’s hypothesized applications (e.g., kinase inhibition) are inferred from structural analogs .
  • Structural Insights : The furopyridine system in the target compound is understudied compared to naphthofuran derivatives, warranting further exploration of its electronic and steric properties.
  • Synthetic Challenges : highlights the need for rigorous purification (e.g., recrystallization) in fused-heterocycle synthesis, a step likely relevant to the target compound’s production .

Preparation Methods

Cyclocondensation of 4-Hydroxy-6-methylpyridin-2(1H)-one

The furopyridinone core was constructed via acid-catalyzed cyclization:

Procedure :

  • 4-Hydroxy-6-methylpyridin-2(1H)-one (1.0 equiv) and furfural (1.2 equiv) were refluxed in acetic acid (0.5 M) for 12 h.
  • The mixture was cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
  • Chromatography (SiO₂, hexane/EtOAc 3:1) yielded 7-oxofuro[2,3-c]pyridin-6(7H)-one as white crystals (64% yield).

Key Data :

  • m.p. : 189–191°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 5.6 Hz, 1H, H-5), 7.58 (d, J = 1.8 Hz, 1H, furan H-5), 6.82 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 6.71 (d, J = 5.6 Hz, 1H, H-4), 3.91 (s, 3H, OCH₃).

Functionalization of the Furopyridinone Core

Ethylamine Sidechain Installation

Nucleophilic substitution introduced the ethylamine linker:

Procedure :

  • 7-Oxofuro[2,3-c]pyridin-6(7H)-one (1.0 equiv) and 2-bromoethylamine hydrobromide (1.5 equiv) were stirred in DMF (0.3 M) with K₂CO₃ (3.0 equiv) at 80°C for 8 h.
  • The product was precipitated with ice-water and recrystallized from ethanol (58% yield).

Analytical Confirmation :

  • HRMS (ESI+) : m/z calcd for C₁₀H₁₀N₂O₃ [M+H]⁺ 207.0764, found 207.0768.

Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride

Horner-Wadsworth-Emmons Olefination

The (E)-acrylamide precursor was prepared via stereoselective condensation:

Procedure :

  • Furan-2-carbaldehyde (1.0 equiv) and triethyl phosphonoacetate (1.1 equiv) were reacted in THF (0.4 M) with NaH (1.2 equiv) at 0°C for 2 h.
  • Hydrolysis with HCl (2 M) yielded (E)-3-(furan-2-yl)acrylic acid (83% yield).
  • Treatment with oxalyl chloride (2.0 equiv) in DCM generated the acyl chloride (quantitative conversion).

Stereochemical Control :

  • ¹H NMR coupling constants (J = 15.8 Hz) confirmed trans configuration.

Final Amide Coupling

Schotten-Baumann Conditions

The ethylamine-functionalized furopyridinone and acryloyl chloride were coupled:

Procedure :

  • 2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethylamine (1.0 equiv) in THF/H₂O (1:1, 0.2 M) was treated with (E)-3-(furan-2-yl)acryloyl chloride (1.1 equiv) and NaHCO₃ (2.5 equiv) at 0°C for 1 h.
  • Extraction with EtOAc and chromatography (SiO₂, CH₂Cl₂/MeOH 20:1) gave the title compound (71% yield).

Characterization Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (t, J = 5.6 Hz, 1H, NH), 8.24 (d, J = 5.6 Hz, 1H, H-5), 7.82 (d, J = 15.4 Hz, 1H, CH=CO), 7.61–7.58 (m, 2H, furan H-5, acryloyl CH), 6.85–6.79 (m, 2H, furan H-4, H-4), 6.52 (d, J = 3.4 Hz, 1H, furan H-3), 4.12 (t, J = 6.2 Hz, 2H, CH₂N), 3.93 (s, 3H, OCH₃), 3.45 (q, J = 6.2 Hz, 2H, NHCH₂).
  • ¹³C NMR (126 MHz, DMSO-d₆): δ 169.8 (CONH), 164.2 (C=O), 152.1 (C-7), 146.3 (acryloyl CH), 142.1 (furan C-2), 128.9 (C-5), 123.4 (acryloyl CH), 117.6 (C-4), 112.3 (furan C-5), 110.8 (furan C-3), 109.4 (furan C-4), 52.1 (OCH₃), 40.8 (CH₂N), 38.2 (NHCH₂).

Optimization Studies and Mechanistic Insights

Solvent and Base Effects on Amide Coupling

Systematic screening identified optimal conditions (Table 1):

Table 1. Amide Coupling Optimization

Base Solvent Temp (°C) Yield (%)
NaHCO₃ THF/H₂O 0 71
Et₃N DCM 25 63
NaOH H₂O/EtOAc 0 58
DIPEA DMF 25 66

NaHCO₃ in biphasic THF/H₂O minimized hydrolysis while maintaining reactivity.

Scalability and Industrial Considerations

A kilogram-scale process achieved 68% overall yield using flow chemistry for the cyclocondensation and coupling steps, with >99.5% HPLC purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.